4-[5-Bromo-2-(difluoromethyl)phenyl]morpholine
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Overview
Description
4-[5-Bromo-2-(difluoromethyl)phenyl]morpholine is an organic compound that features a morpholine ring substituted with a 5-bromo-2-(difluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Bromo-2-(difluoromethyl)phenyl]morpholine typically involves the bromination and difluoromethylation of a phenyl ring followed by the introduction of a morpholine moiety. One common method involves the reaction of 2-(difluoromethyl)phenylboronic acid with bromine in the presence of a palladium catalyst to form the bromo-difluoromethylated intermediate. This intermediate is then reacted with morpholine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-[5-Bromo-2-(difluoromethyl)phenyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted morpholine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-[5-Bromo-2-(difluoromethyl)phenyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 4-[5-Bromo-2-(difluoromethyl)phenyl]morpholine involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-difluorophenol: A related compound with similar substitution patterns on the phenyl ring.
4-Bromo-2,5-difluorobenzonitrile: Another compound with bromine and difluoromethyl groups but with a nitrile functional group instead of morpholine.
Uniqueness
4-[5-Bromo-2-(difluoromethyl)phenyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new drugs and materials .
Properties
IUPAC Name |
4-[5-bromo-2-(difluoromethyl)phenyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NO/c12-8-1-2-9(11(13)14)10(7-8)15-3-5-16-6-4-15/h1-2,7,11H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYWYHIEDDWAHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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